molecular formula C11H18N2 B1197360 2,6-Diamino-3,5-diethyltoluene CAS No. 2095-01-4

2,6-Diamino-3,5-diethyltoluene

Cat. No.: B1197360
CAS No.: 2095-01-4
M. Wt: 178.27 g/mol
InChI Key: RQEOBXYYEPMCPJ-UHFFFAOYSA-N
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Description

2,6-Diamino-3,5-diethyltoluene is an organic compound with the molecular formula C11H18N2. It is a derivative of benzenediamine, where the benzene ring is substituted with two ethyl groups and one methyl group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diamino-3,5-diethyltoluene can be synthesized through several methods. One common method involves the nitration of 1,3-dimethylbenzene followed by reduction to form the corresponding diamine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3,5-diethyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-3,5-diethyltoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-3,5-diethyltoluene involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic aromatic substitution and catalytic hydrogenation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, 4-methyl-: Similar structure but with a single methyl group instead of ethyl groups.

    1,3-Benzenediamine, 2,4-diethyl-: Similar structure but with different substitution pattern.

    1,3-Benzenediamine, 2,6-diethyl-: Similar structure but with different substitution pattern

Uniqueness

2,6-Diamino-3,5-diethyltoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,6-diethyl-2-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12/h6H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEOBXYYEPMCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1N)C)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029228
Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095-01-4
Record name 1-Methyl-3,5-diethyl-2,6-diaminobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4,6-diethyl-2-methyl-
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Record name 4,6-Diethyl-2-methyl-1,3-benzenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-3,5-diethyltoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.596
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Record name 4,6-DIETHYL-2-METHYL-1,3-BENZENEDIAMINE
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